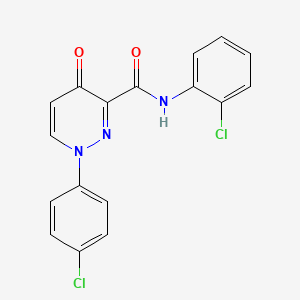![molecular formula C13H14FN3O B15112342 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1,4,8-triazaspiro[4Spirocyclic compounds are characterized by their distinctive ring structures, which often confer unique biological activities and chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Propionamide Derivatives: These compounds share a similar spirocyclic structure and have comparable biological activities.
Spiro-tetronic Acid Derivatives: These compounds are known for their insecticidal and acaricidal properties.
Uniqueness
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride stands out due to its specific fluorophenyl group, which can enhance its biological activity and chemical stability compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C13H14FN3O |
|---|---|
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18) |
Clé InChI |
RYVUBUJNHUFFIW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112288.png)
![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)
![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)

![3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B15112314.png)


![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
![1-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B15112352.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
